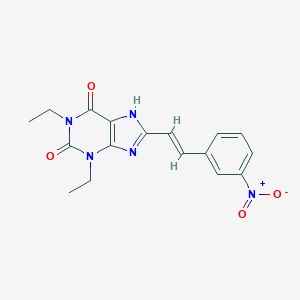

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine

Übersicht

Beschreibung

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine is a synthetic compound with the molecular formula C17H17N5O4 . It is a derivative of xanthine, a purine base found in most human body tissues and fluids, and in other organisms. This compound is characterized by the presence of a nitrostyryl group attached to the xanthine core, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

The synthesis of (E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available xanthine derivatives.

Reaction Conditions: The nitrostyryl group is introduced through a condensation reaction between the xanthine derivative and a nitrostyrene compound under basic conditions.

Industrial Production: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl groups on the xanthine core can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Major Products: The major products formed from these reactions include amino derivatives and substituted xanthine compounds.

Wissenschaftliche Forschungsanwendungen

Adenosine Receptor Antagonism

The compound is known to exhibit significant affinity for both A1 and A2A adenosine receptors. Research indicates that modifications to the xanthine structure can enhance receptor binding affinity. For instance, studies have shown that para-substituted xanthines, including those similar to (E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine, can act as selective antagonists for these receptors, making them potential candidates for therapeutic development in neurodegenerative disorders such as Parkinson's and Alzheimer's disease .

Table 1: Binding Affinities of Xanthine Derivatives

| Compound | A1 Affinity (nM) | A2A Affinity (nM) | A1/A2 Ratio |

|---|---|---|---|

| 1 | 28000 | 17100 | 1.6 |

| 2 | 1770 ± 70 | 3900 ± 940 | 0.5 |

| 3 | 54 | - | - |

Note: Values are derived from radioligand binding assays conducted on rat brain receptors .

Potential in Cancer Therapy

Recent studies have explored the use of xanthine derivatives like this compound in cancer therapy. The compound's ability to inhibit specific signaling pathways associated with tumor growth presents a viable strategy for developing anticancer agents. Its mechanism involves modulating adenosine receptor activity, which is known to influence tumor microenvironments and immune responses .

Neuroprotective Properties

The neuroprotective effects of this compound have been investigated in various models of neurodegeneration. By antagonizing adenosine receptors, the compound may help mitigate excitotoxicity and oxidative stress, common features in neurodegenerative diseases. Studies indicate that such compounds could lead to improved outcomes in models of Alzheimer's disease by reducing neuronal death and promoting survival pathways .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Research has shown that substituents at specific positions on the xanthine ring significantly affect receptor selectivity and potency. For example, variations at the 7-position of the xanthine core can lead to enhanced selectivity for A2A receptors over A1 receptors, which is desirable for therapeutic applications aimed at minimizing side effects associated with broader receptor activation .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over substituent placement on the xanthine scaffold. The introduction of nitro groups at strategic positions enhances solubility and bioavailability, which are critical factors in drug design.

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Xanthine + Ethyl iodide | Diethylxanthine |

| 2 | Nitrobenzaldehyde + Base | This compound |

Case Studies and Clinical Implications

Several case studies have highlighted the potential of this compound in clinical settings:

- Alzheimer's Disease : Clinical trials involving similar xanthines have shown promise in improving cognitive function by modulating adenosine receptor activity.

- Parkinson's Disease : Preclinical models demonstrated that administration of this compound led to significant reductions in motor deficits associated with dopaminergic neuron loss.

Wirkmechanismus

The mechanism of action of (E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine involves its interaction with specific molecular targets:

Molecular Targets: It binds to adenosine receptors, modulating their activity.

Pathways Involved: The compound affects signaling pathways related to neurotransmission and inflammation, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine can be compared with other xanthine derivatives:

Similar Compounds: Theobromine, caffeine, and theophylline are well-known xanthine derivatives.

Uniqueness: Unlike these compounds, this compound has a nitrostyryl group, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as an adenosine receptor antagonist. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Xanthine Derivatives

Xanthine derivatives, including this compound, are known for their diverse pharmacological properties. They often exhibit activity against various biological targets, including adenosine receptors, which are implicated in numerous physiological processes such as neurotransmission and inflammation.

Adenosine Receptor Antagonism

-

Adenosine A1 and A2A Receptors :

- This compound has been characterized as a potent antagonist of both A1 and A2A adenosine receptors. Research indicates that the diethyl substitution enhances binding affinity compared to other alkyl substitutions .

- For instance, studies have shown that compounds with similar structures exhibit K_i values in the submicromolar range for A1 receptors, indicating strong binding affinity .

- Mechanism of Action :

In Vitro Biological Evaluation

Recent studies have evaluated the in vitro biological activity of xanthine derivatives. For example, compound 40 from a related study demonstrated significant inhibition of Tryptophan Hydroxylase 1 (TPH1), which is crucial for serotonin synthesis and has implications in metabolic disorders .

Case Study 1: Neuroprotective Effects

A study focusing on the neuroprotective effects of xanthine derivatives highlighted that this compound could inhibit neuroinflammation through A2A receptor antagonism. This was evidenced by reduced levels of inflammatory cytokines in cultured neuronal cells .

Case Study 2: Binding Affinity Studies

Binding affinity studies using radioligand assays revealed that this compound exhibited a K_i value comparable to other known adenosine antagonists, reinforcing its potential as a therapeutic agent in conditions characterized by excessive adenosine signaling .

Data Tables

| Compound Name | K_i (nM) | Receptor Type | Activity |

|---|---|---|---|

| This compound | 54 | A2A | Antagonist |

| 1,3-Dimethyl-8-(phenoxymethyl)xanthine | 237 | A2A | Antagonist |

| 1,3-Diethyl-7-methyl-8-(phenoxymethyl)xanthine | 180 | A1 | Antagonist |

Eigenschaften

IUPAC Name |

1,3-diethyl-8-[(E)-2-(3-nitrophenyl)ethenyl]-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4/c1-3-20-15-14(16(23)21(4-2)17(20)24)18-13(19-15)9-8-11-6-5-7-12(10-11)22(25)26/h5-10H,3-4H2,1-2H3,(H,18,19)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPVZGZXIQZGGU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155271-82-2 | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3-nitrophenyl)ethenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155271822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.